molecular formula C12H10O5 B14865474 3-Acetyl-5-methoxy-7-hydroxy-coumarin

3-Acetyl-5-methoxy-7-hydroxy-coumarin

Cat. No.: B14865474
M. Wt: 234.20 g/mol
InChI Key: XIHNOVJWYXSNNZ-UHFFFAOYSA-N
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Description

3-Acetyl-5-methoxy-7-hydroxy-coumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methoxy-7-hydroxy-coumarin can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 5-methoxyresorcinol and ethyl acetoacetate, with sulfuric acid or trifluoroacetic acid as the catalyst .

Another method involves the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base. For this compound, 5-methoxy-2-hydroxybenzaldehyde and acetylacetone can be used as starting materials, with piperidine or pyridine as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters are carefully controlled to ensure efficient production. Green chemistry approaches, such as using microwave or ultrasound energy, are also explored to reduce environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methoxy-7-hydroxy-coumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Acetyl-5-methoxy-7-hydroxy-coumarin can be compared with other coumarin derivatives such as:

The unique combination of functional groups in this compound contributes to its distinct chemical properties and diverse applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

3-acetyl-7-hydroxy-5-methoxychromen-2-one

InChI

InChI=1S/C12H10O5/c1-6(13)8-5-9-10(16-2)3-7(14)4-11(9)17-12(8)15/h3-5,14H,1-2H3

InChI Key

XIHNOVJWYXSNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2OC)O)OC1=O

Origin of Product

United States

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